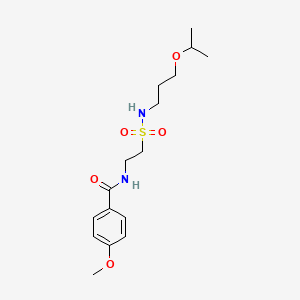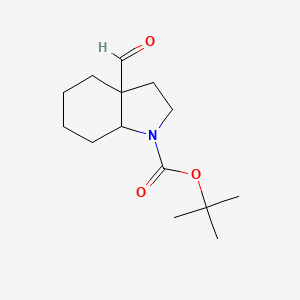
tert-Butyl 3a-formyloctahydro-1H-indole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl 3a-formyloctahydro-1H-indole-1-carboxylate, also known as TBFI, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. TBFI is a bicyclic indoline derivative that exhibits high affinity towards the sigma-1 receptor, which is known to play a crucial role in various physiological processes.
Applications De Recherche Scientifique
Selective Aerobic Oxidation Catalyst Tert-Butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate has been used as a catalyst in the chemoselective aerobic oxidation of allylic and benzylic alcohols. This process efficiently converts a variety of primary and secondary allylic and benzylic alcohols into the corresponding α,β-unsaturated carbonyl compounds without affecting non-allylic alcohols, demonstrating its utility in selective oxidation reactions (Shen et al., 2012).
Oxidative Dearomatization/Spirocyclization The oxidative dearomatization/spirocyclization of indole-2-carboxamides has been catalyzed using tert-butyl hydroperoxide (TBHP) as the oxidant. This method provides rapid and efficient access to C2-spiro-pseudoindoxyls, showcasing a novel application in the synthesis of complex indole derivatives (Kong et al., 2016).
Synthesis of Important Intermediates Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, was synthesized with a high yield through a process involving nucleophilic substitution, oxidation, halogenation, and elimination reactions. This synthesis highlights the compound's role in the development of therapeutic agents (Zhang et al., 2018).
Palladium-Catalyzed Intramolecular Iminoannulation N-substituted 2-bromo-1H-indole-3-carboxaldehydes have been converted into various gamma-carboline derivatives through palladium-catalyzed intramolecular iminoannulation. This method illustrates the versatility of tert-butylimines in cyclization reactions to produce heterocyclic compounds with potential pharmaceutical applications (Zhang & Larock, 2003).
Mécanisme D'action
Target of Action
Tert-Butyl 3a-formyloctahydro-1H-indole-1-carboxylate, also known as tert-butyl 3a-formyl-octahydro-1H-indole-1-carboxylate, is a derivative of indole . Indole derivatives are known to interact with a variety of targets in the body, including various enzymes and receptors . .
Mode of Action
Given its indole structure, it may interact with its targets in a manner similar to other indole derivatives . These interactions often involve binding to the target, leading to changes in the target’s activity .
Biochemical Pathways
Indole derivatives are known to be involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Propriétés
IUPAC Name |
tert-butyl 3a-formyl-3,4,5,6,7,7a-hexahydro-2H-indole-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-9-8-14(10-16)7-5-4-6-11(14)15/h10-11H,4-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DENLNXDFUBLANB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1CCCC2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3a-formyloctahydro-1H-indole-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-acetylphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2397527.png)
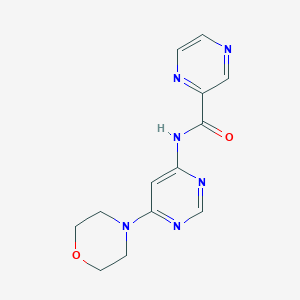

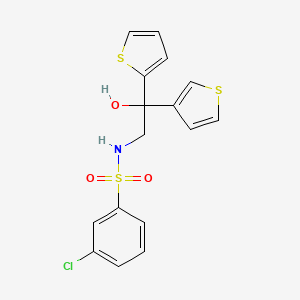
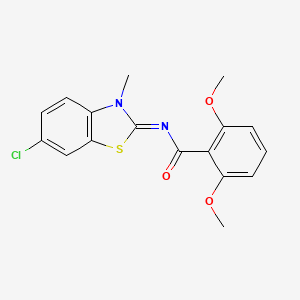

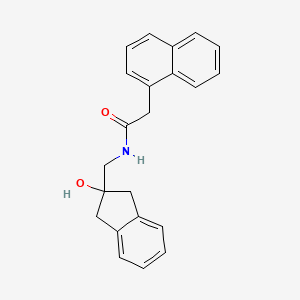
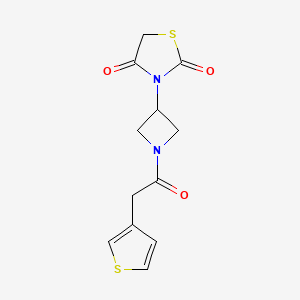
![3-(4-methoxyphenyl)-1-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)propan-1-one oxalate](/img/structure/B2397541.png)
![1-{1-[3-(3-Chlorophenyl)propanoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2397542.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B2397543.png)
![N-[(1R)-1-Cyano-2-methylpropyl]-6-methoxy-2,3-dihydro-1H-indene-1-carboxamide](/img/structure/B2397544.png)

